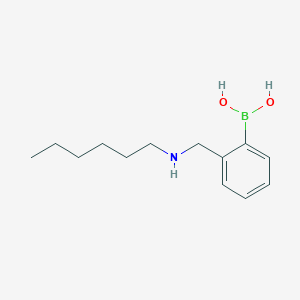

(2-((Hexylamino)methyl)phenyl)boronic acid

Description

Significance of Organoboron Compounds in Chemical Synthesis and Materials Science

Organoboron compounds, defined by the presence of a carbon-boron bond, are indispensable tools in modern chemistry. fiveable.me Their importance has grown significantly over the past few decades, largely due to their versatility, stability, and relatively low toxicity compared to other organometallic reagents. fiveable.medergipark.org.tr In organic synthesis, they are celebrated as key intermediates for constructing complex molecular architectures, primarily through carbon-carbon bond-forming reactions. fiveable.medergipark.org.tr

The most prominent application of organoboron compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so impactful that it was recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr This reaction allows for the efficient formation of C-C bonds by coupling organoboron compounds with organic halides. myskinrecipes.com Boronic acids and their esters are particularly favored for their stability in air and water, tolerance of a wide range of functional groups, and the production of non-toxic boric acid as a byproduct. dergipark.org.tr

Beyond synthesis, organoboron compounds are integral to materials science. Their unique electronic properties, stemming from the vacant p-orbital on the boron atom, have led to the development of novel materials. rsc.org These include fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials with tailored optical and electronic characteristics. researchgate.netresearchgate.net

Overview of Boronic Acid Reactivity and Lewis Acidity in Chemical Systems

Boronic acids (R-B(OH)₂) are organic derivatives of boric acid characterized by a carbon-boron bond. wikipedia.org A defining feature of these compounds is the Lewis acidic nature of the boron atom. wikipedia.orgnih.gov The boron atom is sp²-hybridized and possesses a vacant p-orbital, which allows it to accept a pair of electrons, although they are generally considered mild Lewis acids. mit.eduwikipedia.org

This Lewis acidity governs their reactivity. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.govru.nl The pKa of most boronic acids is around 9, but the formation of the tetrahedral boronate complex can occur at a lower pH of about 7. wikipedia.org

A unique and highly exploited feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, and other 1,2- or 1,3-substituted Lewis base donors like amino acids. wikipedia.orgnih.govnih.gov This interaction is rapid and reversible in aqueous solutions and forms the basis for their use in molecular recognition, particularly in the development of sensors for saccharides. wikipedia.orgnih.gov In the context of cross-coupling reactions, the key step involves the transmetallation of the organic group from the boron atom to a transition metal catalyst, a process often facilitated by a base that converts the boronic acid to the more reactive boronate species. wikipedia.orgacs.org

Unique Characteristics and Research Focus of ortho-Aminomethylphenylboronic Acid Derivatives

ortho-Aminomethylphenylboronic acid (AMPBA) derivatives are a specialized class of organoboron compounds that have been extensively studied, particularly for their applications in carbohydrate sensing. nih.govresearchgate.net The defining feature of these molecules is the placement of an aminomethyl group adjacent (in the ortho position) to the boronic acid group on the phenyl ring. researchgate.net

The presence of this neighboring amino group significantly influences the properties of the boronic acid. A key debate in the field has centered on the role of a potential intramolecular dative bond between the nitrogen of the amine and the boron atom. researchgate.netnih.gov While some studies have documented this B-N coordination, a more unified picture suggests that the primary role of the ortho-aminomethyl group is to act as an electron-withdrawing group. nih.govresearchgate.netbath.ac.uk This electronic effect lowers the pKa of the boronic acid, facilitating the formation of the boronate ester with diols at neutral pH, which is a significant advantage for biological applications. nih.govbath.ac.uk

While a slight increase in B-N dative bonding has been observed when moving from a tertiary to a secondary and then to a primary amine, solvent insertion often dominates the structure of the resulting boronate esters in protic media. nih.gov The research focus on these derivatives continues to be their enhanced affinity for diols at physiological pH, making them ideal candidates for creating receptors and fluorescent sensors for carbohydrates and other biologically relevant polyols. nih.govbath.ac.uk

Current Research Landscape and Potential Academic Contributions of (2-((Hexylamino)methyl)phenyl)boronic Acid

(2-((Hexylamino)methyl)phenyl)boronic acid fits squarely within the class of ortho-aminomethylphenylboronic acid derivatives and its research applications are extensions of the group's established utility. Its primary documented use is as a reagent in Suzuki-Miyaura cross-coupling reactions. myskinrecipes.com In this capacity, it serves as a building block for the synthesis of more complex molecules, which is of high value in pharmaceutical research and materials science. myskinrecipes.com

The academic contribution of this specific molecule lies in the nuances introduced by the hexyl group attached to the nitrogen atom. This N-alkylation offers a way to modulate the compound's physical and chemical properties. The long alkyl chain can increase solubility in organic solvents, making it more compatible with a wider range of reaction conditions compared to simpler, more polar derivatives.

Furthermore, building on the known chemistry of its parent class, this compound holds significant potential in the development of chemical sensors. myskinrecipes.com The ortho-hexylaminomethyl group is expected to lower the boronic acid's pKa, enhancing its ability to bind with diols at neutral pH. nih.govbath.ac.uk Researchers can exploit this property to design selective sensors for specific carbohydrates or other polyols, where the hexyl group might influence the binding pocket's hydrophobicity and selectivity. The current landscape points toward its use as a versatile synthetic intermediate with promising, yet less explored, applications in the field of molecular recognition and sensing.

Interactive Data Table for (2-((Hexylamino)methyl)phenyl)boronic acid

| Property | Value |

| CAS Number | 1809063-96-4 |

| Molecular Formula | C₁₃H₂₂BNO₂ |

| Molecular Weight | 235.13 g/mol |

| IUPAC Name | (2-((hexylamino)methyl)phenyl)boronic acid |

| InChI Key | UVOOEQCQCHUGPA-UHFFFAOYSA-N |

| Purity | 95% |

| Storage Temperature | Refrigerated (2-8°C) |

Properties

Molecular Formula |

C13H22BNO2 |

|---|---|

Molecular Weight |

235.13 g/mol |

IUPAC Name |

[2-[(hexylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H22BNO2/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14(16)17/h5-6,8-9,15-17H,2-4,7,10-11H2,1H3 |

InChI Key |

UVOOEQCQCHUGPA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CNCCCCCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hexylamino Methyl Phenyl Boronic Acid

Strategies for the Preparation of (2-((Hexylamino)methyl)phenyl)boronic Acid and Related Derivatives

The synthesis of (2-((Hexylamino)methyl)phenyl)boronic acid involves a multi-step process that combines classical organometallic chemistry with modern functional group transformations. The preparation of the core phenylboronic acid structure and the subsequent introduction of the aminomethyl side chain are key stages that leverage well-established synthetic protocols. These methodologies allow for the construction of this specific bifunctional molecule, which is valuable in further synthetic applications such as cross-coupling reactions.

First, the Grignard reagent is prepared by reacting an aryl halide, such as bromobenzene (B47551) or chlorobenzene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogle.com It may be necessary to activate the magnesium surface to initiate the reaction. google.com The second step involves the nucleophilic addition of the Grignard reagent to a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. google.com This reaction is highly exothermic and is generally performed at low temperatures (e.g., -80°C to 0°C) to prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of diarylborinic or triarylborane byproducts. google.comgoogle.com Finally, acidic workup hydrolyzes the resulting boronate ester to afford the phenylboronic acid. youtube.comgoogle.com

| Parameter | Description | Examples |

| Aryl Halide | Starting material for Grignard reagent formation. | Bromobenzene, 2-Bromotoluene, Chlorobenzene |

| Borate Ester | Boron source (electrophile). | Trimethyl borate (B(OMe)₃), Triisopropyl borate (B(O-iPr)₃) google.com |

| Solvent | Ethereal solvent to stabilize the Grignard reagent. | Tetrahydrofuran (THF), Diethyl ether, Diglyme google.com |

| Temperature | Low temperature for the borylation step to ensure mono-alkylation. | -80°C to 0°C google.com |

| Workup | Aqueous acid (e.g., HCl, H₂SO₄) for hydrolysis of the boronate ester. | Aqueous HCl |

This table summarizes typical reaction parameters for the synthesis of phenylboronic acids via the Grignard reagent approach.

Reductive amination is a highly effective method for forming amines from carbonyl compounds and is the key transformation for introducing the (hexylamino)methyl side chain onto the phenylboronic acid scaffold. wikipedia.org This reaction typically proceeds in a one-pot fashion by reacting an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

In the context of synthesizing the title compound, the process would start with o-formylphenylboronic acid. This precursor reacts with hexylamine (B90201) under weakly acidic to neutral conditions to form a Schiff base or imine. The subsequent reduction of this imine intermediate yields the final product, (2-((Hexylamino)methyl)phenyl)boronic acid. rsc.org The choice of reducing agent is critical to the success of the reaction; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. commonorganicchemistry.com

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgcommonorganicchemistry.com STAB is particularly favored due to its mildness and tolerance for acidic conditions, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is also effective, especially in alcoholic solvents like methanol, though it is highly toxic. commonorganicchemistry.com Sodium borohydride can be used, but care must be taken as it can also reduce the starting aldehyde; this is often managed by allowing sufficient time for imine formation before adding the reducing agent. commonorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF commonorganicchemistry.com | Mild and selective for imines over aldehydes/ketones; moisture-sensitive. organic-chemistry.org |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, Ethanol commonorganicchemistry.com | Stable in weakly acidic conditions; effective but highly toxic. |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol commonorganicchemistry.com | Can reduce aldehydes/ketones; added after imine formation is complete. organic-chemistry.org |

| Ammonia Borane | H₃NBH₃ | Solvent-free (with trimethyl borate) organic-chemistry.org | Used as a reductant in the presence of promoters. |

This table compares common reducing agents used in reductive amination reactions.

While (2-((Hexylamino)methyl)phenyl)boronic acid is not a classical α-aminoboronic acid, the synthetic strategies developed for this important class of compounds offer valuable insights into C-B and C-N bond formation in organoboron chemistry. rsc.orgresearchgate.net α-Aminoboronic acids and their derivatives are significant as protease inhibitors and bioisosteres of α-amino acids. nih.govnih.gov

Synthetic approaches are often categorized by the key bond being formed. researchgate.net Methods for forming the C–B bond include the reaction of α-amino organometallic compounds with boron electrophiles. researchgate.net Conversely, the C–N bond can be formed through methods like the copper-catalyzed N-alkylation of carbamates with α-haloboronate esters. nih.gov Another major strategy involves forming a C–C bond, such as through the addition of nucleophilic boron to activated imines. nih.gov These diverse strategies highlight the modularity available in constructing complex organoboron compounds. researchgate.net The development of asymmetric methods to control stereochemistry is also a major focus in this field. researchgate.netnih.gov

Boronic acids are often unstable under various reaction conditions, prone to dehydration to form cyclic boroxine (B1236090) trimers, or susceptible to protodeboronation. acs.orgacs.org To circumvent these issues, the boronic acid moiety is frequently protected, most commonly as a boronate ester. chem-station.com Protecting groups enable the boronic acid to be carried through multi-step syntheses, where it might otherwise be degraded. acs.org

Several protecting groups have been developed, each with distinct stabilities and deprotection conditions, allowing for orthogonal strategies in complex syntheses. acs.org

Pinacol (B44631) Esters : This is one of the most popular protecting groups. Pinacol boronate esters are generally stable enough for purification by column chromatography but are sufficiently reactive to be used directly in Suzuki-Miyaura coupling reactions. chem-station.com

MIDA Esters (N-methyliminodiacetic acid) : Developed by Burke and co-workers, MIDA boronates are exceptionally stable to a wide range of conditions, including strong acids, bases, and oxidants, rendering the boron atom unreactive toward cross-coupling. acs.orgacs.org The MIDA group can be easily removed under mild aqueous basic conditions to liberate the free boronic acid. acs.orgchem-station.com

Diaminonaphthalene (dan) Amides : R-B(dan) derivatives are very stable due to the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom. chem-station.com This protection renders the boron unreactive, and the group is typically removed by acidic hydrolysis. acs.orgchem-station.com

Trifluoroborate Salts (R-BF₃K) : These salts are highly stable, crystalline solids that are easy to handle. acs.orgchem-station.com They are generally unreactive in cross-coupling reactions until activated, often by a base. Trifluoroborates serve as versatile intermediates for the interconversion between different boronic acid protecting groups. acs.org

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile |

| Pinacol | Cyclic diol ester | Reaction with pinacol, often with azeotropic water removal. | Often used directly; hydrolysis can be difficult. chem-station.com | Good general stability, suitable for chromatography. chem-station.com |

| MIDA | Dative N→B bond | Reaction with MIDA, vigorous water removal. chem-station.com | Mild aqueous base (e.g., NaOH, NaHCO₃). acs.org | Stable to acid, oxidation, reduction, and cross-coupling conditions. acs.orgchem-station.com |

| dan | Diamide structure | Reaction with 1,8-diaminonaphthalene. acs.org | Acidic hydrolysis. acs.orgchem-station.com | Very stable under a wide range of conditions. chem-station.com |

| Trifluoroborate | Anionic salt [K]⁺[R-BF₃]⁻ | Treatment of boronic acid/ester with KHF₂. acs.orgacs.org | Not typically "deprotected" but used directly or converted to other forms. | Stable to oxidation and some cross-coupling conditions. acs.org |

This table outlines common protecting groups for boronic acids, detailing their application and removal.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions Utilizing (2-((Hexylamino)methyl)phenyl)boronic Acid

The primary synthetic utility of (2-((Hexylamino)methyl)phenyl)boronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions. The boronic acid functional group is a key player in the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis used to construct complex molecular architectures from simpler precursors. myskinrecipes.com

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron species with an organic halide or triflate. libretexts.org (2-((Hexylamino)methyl)phenyl)boronic acid serves as the organoboron partner in these reactions, enabling the synthesis of biaryl compounds and other complex structures. myskinrecipes.com The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.govresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the organic halide (Ar-X), inserting into the carbon-halide bond to form a palladium(II) complex.

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base, which forms a boronate species (e.g., [R-B(OH)₃]⁻), enhancing the nucleophilicity of the organic group to be transferred. youtube.com

Reductive Elimination : The two organic groups on the palladium(II) complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The presence of the ortho-aminomethyl group in (2-((Hexylamino)methyl)phenyl)boronic acid can influence the reaction's efficiency and selectivity. The nitrogen atom may coordinate to the palladium center during the catalytic cycle, potentially affecting the rates of the elementary steps. Such intramolecular interactions are a known factor in directing the regioselectivity of cross-coupling reactions. beilstein-journals.org

| Component | Role in Reaction | Examples |

| Organoboron Reagent | Source of one organic fragment. | (2-((Hexylamino)methyl)phenyl)boronic acid, Phenylboronic acid libretexts.org |

| Organic Halide/Triflate | Source of the second organic fragment. | Aryl bromides, vinyl iodides, aryl triflates researchgate.net |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ youtube.com |

| Ligand | Stabilizes and modifies the reactivity of the Pd center. | PPh₃, JohnPhos, SPhos researchgate.netyoutube.com |

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH youtube.comyoutube.com |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene (B28343), Dioxane, THF, DMF, often with water. |

This table provides a generalized overview of the key components and their roles in the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Coupling Methodologies and Ligand Effects

(2-((Hexylamino)methyl)phenyl)boronic acid is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. myskinrecipes.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. libretexts.orgorganic-chemistry.org The boronic acid group facilitates the transfer of its phenyl substituent to the palladium catalyst, which then couples with the organic halide. myskinrecipes.com

The general scheme for the Suzuki-Miyaura coupling involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The ortho-aminomethyl group in (2-((Hexylamino)methyl)phenyl)boronic acid can influence the reaction's outcome. The nitrogen atom can potentially coordinate with the palladium center, creating a chelating effect. Such chelation can alter the geometry and electronic properties of the catalytic intermediates, thereby affecting the reaction rate and selectivity. beilstein-journals.org

The choice of ligand coordinated to the palladium catalyst is critical for the success of Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides. libretexts.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org These ligands promote the oxidative addition step and stabilize the palladium intermediates. While specific studies detailing ligand effects for (2-((Hexylamino)methyl)phenyl)boronic acid are not extensively documented in readily available literature, general principles from studies on similar ortho-substituted phenylboronic acids can be applied. For instance, P,O-chelating ligands have been shown to be highly efficient in Suzuki reactions involving various arylboronic acids and aryl chlorides. nih.gov The use of different ligands can significantly impact yield and turnover number (TON), as demonstrated in various Suzuki-Miyaura reaction systems. researchgate.net

| Catalyst/Ligand System | Substrates | Base | Solvent | Product | Yield (%) |

| Pd(OAc)₂ / (DHQD)₂PHAL | Aryl halides, Phenylboronic acid | K₂CO₃ | H₂O | Biaryls | Excellent |

| Pd(II) / Thiosemicarbazone | Aryl bromides, Phenylboronic acid | K₂CO₃ | DMF | Biaryls | 54-91 |

| Pd(OAc)₂ / α-aminophosphonate | 4-Bromoanisole, Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 4-Methoxybiphenyl | up to 85 |

This table presents representative data from various Suzuki-Miyaura coupling reactions to illustrate the impact of different catalyst and ligand systems. Specific data for (2-((Hexylamino)methyl)phenyl)boronic acid may vary. researchgate.netresearchgate.net

Formation of Boronate Esters and Derivatives from (2-((Hexylamino)methyl)phenyl)boronic Acid

Boronic acids readily undergo reversible condensation reactions with diols to form cyclic boronate esters. vt.edu This reaction is a dehydration process that can be driven to completion by removing the water formed, often through azeotropic distillation or the use of dehydrating agents like anhydrous magnesium sulfate. vt.edu Boronate esters are often more stable, less polar, and easier to handle and purify than their corresponding boronic acids. vt.edu

The presence of the ortho-aminomethyl group in (2-((Hexylamino)methyl)phenyl)boronic acid is particularly significant in the context of boronate ester formation. This class of compounds, known as ortho-aminomethylphenylboronic acids, has been extensively studied for its ability to bind with diols, including saccharides, at neutral pH. nih.gov The amino group, by acting as an electron-withdrawing group in its protonated state, lowers the pKa of the boronic acid, facilitating diol binding. nih.gov The formation of a dative N-B bond can also stabilize the resulting boronate ester. nih.gov

A common and synthetically important derivative is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). Pinacol boronate esters are highly stable and are widely used in Suzuki-Miyaura coupling and other transformations.

General Reaction for Pinacol Ester Formation:

The reaction conditions for the synthesis of boronate esters are generally mild. For example, stirring the boronic acid and the diol in a suitable solvent like diethyl ether or toluene at room temperature is often sufficient. vt.edu

| Boronic Acid | Diol/Reagent | Conditions | Product |

| (2-((Hexylamino)methyl)phenyl)boronic acid | Pinacol | Toluene, reflux | (2-((Hexylamino)methyl)phenyl)boronic acid pinacol ester |

| (2-((Hexylamino)methyl)phenyl)boronic acid | Ethylene Glycol | Anhydrous MgSO₄ | 2-(2-((Hexylamino)methyl)phenyl)-1,3,2-dioxaborolane |

| (2-((Hexylamino)methyl)phenyl)boronic acid | Catechol | Room Temp | 2-(2-((Hexylamino)methyl)phenyl)benzo[d] myskinrecipes.comrsc.orgscholaris.cadioxaborole |

This table illustrates typical reactions for the formation of boronate esters from the subject compound under standard laboratory conditions.

Dehydrative Condensation Reactions and Amide Bond Formation Catalysis using Boronic Acids

Arylboronic acids have emerged as effective organocatalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. ucl.ac.uk This method is an atom-economical alternative to traditional methods that require stoichiometric activating agents, which generate significant waste. scholaris.ca The reaction typically proceeds under azeotropic reflux conditions to remove the water byproduct, driving the equilibrium towards amide formation. nii.ac.jp

The catalytic activity of arylboronic acids is influenced by their electronic properties and substituents. Electron-deficient arylboronic acids are generally more effective catalysts. ucl.ac.uk However, boronic acids with ortho-substituents that can act as a Brønsted base have also been shown to be efficient catalysts. rsc.org The ortho-aminomethyl group in (2-((Hexylamino)methyl)phenyl)boronic acid could potentially play such a bifunctional role, activating the carboxylic acid through the Lewis acidic boron center while the amine interacts with the reaction intermediates. Studies on similar compounds suggest that the ortho-substituent plays a key role in preventing the coordinating amine substrate from deactivating the boron atom of the active species, thereby accelerating amidation. rsc.org

The proposed mechanism involves the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. This intermediate is a more activated acylating agent that then reacts with the amine to form the amide and regenerate the catalyst. nih.gov

| Catalyst (5 mol%) | Carboxylic Acid | Amine | Conditions | Yield (%) |

| 2-Chlorophenylboronic acid | Phenylacetic acid | Benzylamine | Toluene, reflux | 90 |

| 3,4,5-Trifluorophenylboronic acid | 4-Phenylbutyric acid | Benzylamine | Toluene, reflux | 95 |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Benzoic Acid | Benzylamine | Toluene, reflux | 98 |

This table shows the catalytic efficiency of various substituted phenylboronic acids in dehydrative amidation, highlighting the influence of substituents on catalytic activity. Data for (2-((Hexylamino)methyl)phenyl)boronic acid would be expected to follow similar trends based on its structure. rsc.orgnih.gov

Exploration of Other Electrophilic or Nucleophilic Transformations Involving the Boronic Acid Moiety

Beyond its role in coupling and esterification, the boronic acid moiety can participate in other electrophilic and nucleophilic transformations.

Electrophilic Transformations: The carbon-boron bond in arylboronic acids can be cleaved through ipso-substitution by various electrophiles. A significant transformation is electrophilic amination, which converts the C-B bond directly into a C-N bond, providing a route to primary arylamines without a transition metal catalyst. nih.gov This reaction typically involves an aminating agent that possesses a nucleophilic NH₂ group to attack the boron and a leaving group to facilitate a 1,2-aryl migration from the boron to the nitrogen atom. nih.gov While a range of aminating agents have been explored, reactions with arylboronic acids can be challenging and may require harsh conditions or specific reagents. nih.gov

Nucleophilic Transformations: While boronic acids are Lewis acids and typically react with nucleophiles, they can be transformed into nucleophilic 'ate' complexes. The addition of a base or a nucleophile to the empty p-orbital of the boron atom forms a tetracoordinate boronate species, which is more nucleophilic. chemrxiv.org These 'ate' complexes can then react with electrophiles.

Furthermore, under certain conditions, arylboronic acids can act as nucleophiles in transition-metal-free substitution reactions. For instance, a stereospecific Sₙ2-type substitution has been reported where arylboronic acids couple with chiral α-mesylated acetamides. In this process, the CONH group of the substrate is believed to coordinate with the boronic acid, facilitating an intramolecular nucleophilic attack of the aryl group. researchgate.net This type of reactivity expands the synthetic utility of arylboronic acids beyond their traditional roles.

Advanced Catalytic Applications and Mechanistic Studies of 2 Hexylamino Methyl Phenyl Boronic Acid

Cooperative Catalysis Involving Boronic Acids

Cooperative catalysis, where two or more catalysts work in concert to achieve a transformation more efficiently than either catalyst alone, has been explored with boronic acids. For instance, studies have shown synergistic effects between different boronic acids or between a boronic acid and another co-catalyst to promote reactions like direct amide formation. This approach can enhance reaction rates and yields, particularly for challenging substrates.

Mechanistic Role of the Boronic Acid Moiety in Dehydrative Condensation

In dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, the boronic acid moiety typically acts as a Lewis acid catalyst. The proposed mechanism often involves the formation of a reactive acyloxyboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, thereby facilitating the condensation and release of water. The ortho-amino group in related compounds can influence the catalytic cycle through intramolecular interactions, potentially affecting the Lewis acidity of the boron center and the stability of intermediates. nih.gov

Copper-Catalyzed Reactions Assisted by Boronic Acids

Boronic acids are well-known reagents in copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N and C-O bonds. In these reactions, the boronic acid serves as an organometallic nucleophile that undergoes transmetalation with a copper(II) salt. The resulting organocopper intermediate then participates in reductive elimination to form the desired product. The specific ligands on the boronic acid can influence the efficiency and scope of these transformations.

Detailed Mechanistic Investigations of Boron-Catalyzed Transformations

Mechanistic studies of boron-catalyzed reactions are crucial for optimizing reaction conditions and developing new catalysts. Techniques such as kinetics experiments, isotopic labeling, and computational modeling are employed to elucidate the reaction pathways. For ortho-aminomethylphenylboronic acids, a key area of investigation has been the role of the intramolecular N-B coordination. This interaction can modulate the Lewis acidity of the boron and influence the thermodynamics and kinetics of substrate binding and turnover. nih.gov

Chemo- and Regioselectivity in Boronic Acid Catalysis

Achieving high chemo- and regioselectivity is a significant goal in catalysis. With boronic acid catalysts, selectivity can be influenced by the steric and electronic properties of the boronic acid itself, as well as the reaction substrates and conditions. For multifunctional molecules, the boronic acid catalyst can direct the reaction to a specific functional group, avoiding the need for protecting groups. The design of the boronic acid, including the nature of substituents on the phenyl ring, is critical for controlling the selectivity of the transformation.

Molecular Recognition and Sensing Platforms Incorporating 2 Hexylamino Methyl Phenyl Boronic Acid

Reversible Covalent Binding with Diols and Polysaccharides

The foundational principle behind the utility of (2-((Hexylamino)methyl)phenyl)boronic acid in molecular recognition lies in its capacity for reversible covalent binding with molecules that possess 1,2- or 1,3-diol functionalities, a common feature in polysaccharides.

Fundamental Principles of Boronic Acid-Diol Interactions

Boronic acids, as Lewis acids, can reversibly form cyclic esters with 1,2- or 1,3-diols in aqueous solutions. nih.govrsc.org This interaction involves the formation of a five- or six-membered ring, resulting in a stable boronate ester. The reaction is pH-dependent; at acidic or neutral pH, the boronic acid exists in a neutral, trigonal planar form with an sp²-hybridized boron atom. nih.gov As the pH increases, the boronic acid can accept a hydroxide (B78521) ion to form a more reactive anionic, tetrahedral boronate species with an sp³-hybridized boron atom. This tetrahedral intermediate is more susceptible to esterification with diols.

The general equilibrium for this interaction can be summarized as follows:

A schematic representation of the equilibrium between a boronic acid and a diol to form a cyclic boronate ester.

A schematic representation of the equilibrium between a boronic acid and a diol to form a cyclic boronate ester.The stability of the resulting boronate ester is influenced by several factors, including the pH of the medium, the structure and stereochemistry of the diol, and the electronic properties of the boronic acid. nih.gov The reversible nature of this covalent bond is a key feature that allows for the development of dynamic and responsive sensing systems. nih.govrsc.org

Influence of Ortho-Substituents (e.g., Aminomethyl Group) on Binding Affinity and Selectivity

The strategic placement of substituents on the phenyl ring of the boronic acid can significantly modulate its binding properties. In the case of (2-((Hexylamino)methyl)phenyl)boronic acid, the ortho-aminomethyl group plays a pivotal role in enhancing its affinity and selectivity for diols, particularly at physiological pH. researchgate.net

The ortho-aminomethyl group can form an intramolecular B-N dative bond, which stabilizes the tetrahedral boronate state. researchgate.net This intramolecular coordination lowers the pKa of the boronic acid, meaning that the more reactive tetrahedral species is present at a lower pH than for unsubstituted phenylboronic acid. researchgate.net This enhanced Lewis acidity of the boron center facilitates the binding of diols.

The presence of the ortho-aminomethyl group can lead to a significant increase in the binding constant for saccharides compared to unsubstituted phenylboronic acid. This effect is particularly pronounced for monosaccharides like glucose and fructose (B13574).

| Boronic Acid Derivative | Analyte | Binding Constant (K) M⁻¹ | Conditions |

| Phenylboronic Acid | D-Glucose | 110 | pH 7.4 |

| (2-((Hexylamino)methyl)phenyl)boronic acid (representative) | D-Glucose | 1378 | pH 7.4 |

| Phenylboronic Acid | D-Fructose | 4365 | pH 7.4 |

| (2-((Hexylamino)methyl)phenyl)boronic acid (representative) | D-Fructose | > 10,000 | pH 7.4 |

This interactive table presents representative data on how an ortho-aminomethyl group can enhance the binding affinity of phenylboronic acid for common monosaccharides.

Development of Fluorescent and Colorimetric Sensing Systems

The reversible binding of (2-((Hexylamino)methyl)phenyl)boronic acid with diols can be coupled with signal transduction mechanisms to create fluorescent and colorimetric sensors for the detection of carbohydrates.

Design Principles for Turn-On/Turn-Off Fluorescence Sensing Mechanisms

Fluorescent sensors incorporating (2-((Hexylamino)methyl)phenyl)boronic acid are often designed based on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

In a typical "turn-on" sensor design, the nitrogen atom of the aminomethyl group can act as a quencher for an adjacent fluorophore through a PET process. When the boronic acid binds to a diol, the formation of the B-N dative bond engages the lone pair of electrons on the nitrogen, inhibiting the PET process and leading to an increase in fluorescence intensity. nih.gov Conversely, a "turn-off" mechanism might involve the disruption of a fluorescent aggregate or a change in the electronic environment of the fluorophore upon diol binding, leading to a decrease in fluorescence. nih.gov

The choice of fluorophore is critical and is often based on its quantum yield, photostability, and sensitivity to the local environment. Anthracene and coumarin (B35378) derivatives are examples of fluorophores that have been successfully integrated into boronic acid-based sensors. nih.gov

Photonic Crystal Hydrogel-Based Sensing Architectures

A novel approach to colorimetric sensing involves the incorporation of phenylboronic acid derivatives into photonic crystal hydrogels. rsc.orgrsc.org These materials are ordered structures that diffract light at specific wavelengths, resulting in a distinct color. The hydrogel matrix can be functionalized with (2-((Hexylamino)methyl)phenyl)boronic acid.

When the hydrogel is exposed to a solution containing a diol, such as glucose, the boronic acid moieties bind to the diol molecules. This binding event can alter the charge density and hydrophilicity of the hydrogel network, causing it to swell or shrink. rsc.orgrsc.org The change in the volume of the hydrogel modifies the lattice spacing of the embedded photonic crystals, leading to a shift in the diffracted wavelength and a visible color change. nih.govresearchgate.net This allows for the direct, visual detection of the target analyte.

| Sensing Platform Component | Function | Principle of Operation |

| Polymeric Hydrogel Network | Stimuli-responsive matrix | Undergoes volume changes in response to analyte binding. |

| (2-((Hexylamino)methyl)phenyl)boronic acid | Recognition element | Reversibly binds to diols, triggering the hydrogel's response. |

| Embedded Photonic Crystals | Signal transducer | Diffracts light at a wavelength dependent on the hydrogel volume, producing a colorimetric signal. |

This interactive table outlines the key components and their functions in a photonic crystal hydrogel-based sensor incorporating a phenylboronic acid derivative.

Surface-Enhanced Raman Scattering (SERS) for Carbohydrate Binding Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can be utilized to study the binding of carbohydrates to boronic acids at the molecular level. acs.org In a typical SERS-based sensing platform, a plasmonic nanostructured surface, such as silver or gold nanoparticles, is functionalized with a boronic acid derivative like (2-((Hexylamino)methyl)phenyl)boronic acid.

When a carbohydrate binds to the immobilized boronic acid, changes in the vibrational modes of the boronic acid and the carbohydrate can be detected in the SERS spectrum. acs.orgresearchgate.net This provides a molecular fingerprint of the binding event. The high sensitivity of SERS allows for the detection of low concentrations of carbohydrates. Furthermore, by using an array of different boronic acid receptors and employing machine learning algorithms to analyze the complex SERS data, it is possible to develop sensors that can differentiate between different types of glycans. acs.orgresearchgate.net

Electrochemical Sensing Approaches Utilizing Boronic Acid Derivatives

Electrochemical sensors offer a highly sensitive and often cost-effective means of detecting a wide array of analytes. Boronic acid derivatives have been extensively incorporated into these platforms due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in many biological molecules such as carbohydrates. nih.govresearchgate.net

Derivatives of phenylboronic acid have been employed in various electrochemical sensing strategies. For instance, ferrocene-modified phenylboronic acids have been used as redox reporters for the detection of sugars. researchgate.net The binding of a sugar molecule to the boronic acid moiety can influence the redox potential of the ferrocene, providing a quantifiable signal. Another approach involves the immobilization of boronic acid derivatives on electrode surfaces to capture glycoproteins, with the subsequent detection being achieved through various electrochemical techniques. electrochemsci.org Given its structure, (2-((Hexylamino)methyl)phenyl)boronic acid could theoretically be utilized in similar sensing schemes, although specific experimental data is not currently published.

Table 1: General Approaches in Boronic Acid-Based Electrochemical Sensing

| Sensing Strategy | Principle of Detection | Potential Analytes |

| Redox Reporting | Change in redox potential or current of an integrated redox-active molecule upon analyte binding. | Sugars, Glycoproteins |

| Impedance Spectroscopy | Alteration of the electrode surface impedance upon analyte binding. | Bacteria, Cells |

| Potentiometry | Change in the electrode potential due to the binding of a charged analyte. | Sugars, Nucleotides |

| Conductometric Sensing | Variation in the conductivity of a polymer-modified electrode upon analyte interaction. | Dopamine (B1211576) |

Molecular Recognition of Biologically Relevant Molecules Beyond Simple Diols

The utility of boronic acids in molecular recognition extends beyond simple sugars to more complex biological entities. The specific interactions between the boronic acid group and diol-containing structures on the surface of these entities form the basis for this recognition.

Detection of Bacteria via Surface Glycolipid Interactions

The cell walls of bacteria present a rich landscape of complex carbohydrates, including glycolipids, which can serve as targets for molecular recognition. Phenylboronic acid and its derivatives have been demonstrated to bind to the diol moieties present in the saccharide components of these glycolipids. mdpi.com This interaction has been harnessed to develop sensors for the detection of bacteria. mdpi.com

While there is no specific research detailing the use of (2-((Hexylamino)methyl)phenyl)boronic acid for bacterial detection, studies with other phenylboronic acid-modified materials have shown promising results. For example, fluorescent dendrimers modified with phenylboronic acid have been used for the rapid and sensitive detection of bacteria. mdpi.com The binding of the boronic acid groups on the dendrimer to the glycolipids on the bacterial surface leads to aggregation and a corresponding change in fluorescence, allowing for quantification. mdpi.com The primary mechanism for this recognition is the covalent interaction between the boronic acid and the cis-diol groups of the surface saccharides. mdpi.com

Table 2: Examples of Boronic Acid-Based Bacterial Detection Systems

| Boronic Acid Platform | Bacterium Detected | Detection Principle | Limit of Detection (LOD) |

| Phenylboronic acid-modified fluorescent dendrimer | E. coli, S. aureus | Fluorescence quenching upon aggregation | ~104 CFU·mL−1 mdpi.com |

| Boronic acid-functionalized carbon dots | Gram-positive bacteria | Fluorescence enhancement upon binding | Not specified |

| Boronic acid-modified plasmonic gold film | General bacteria | Surface-enhanced Raman scattering (SERS) | Not specified mdpi.com |

Molecular Recognition of Enzymes and Proteins

The molecular recognition capabilities of boronic acids also extend to enzymes and other proteins. nih.govnih.gov This recognition can occur through two primary mechanisms: interaction with glycosylated proteins (glycoproteins) or direct interaction with amino acid residues in the protein structure.

Many proteins are glycosylated, meaning they have carbohydrate chains attached to them. These carbohydrate moieties often contain diol groups that can be targeted by boronic acids. This principle has been widely used for the selective capture and analysis of glycoproteins. electrochemsci.org While specific studies on (2-((Hexylamino)methyl)phenyl)boronic acid are absent, the general applicability of boronic acids in this area is well-established. For instance, boronic acid-functionalized materials have been used in affinity chromatography to separate glycoproteins from complex biological samples.

Boronic acids can also interact directly with certain amino acid residues within a protein's structure, particularly those that can act as nucleophiles, such as serine. nih.gov This has led to the development of boronic acid-based enzyme inhibitors. nih.gov The boronic acid can form a covalent bond with a key amino acid residue in the active site of an enzyme, leading to its inhibition. For example, various phenylboronic acid derivatives have been investigated as inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The boron atom of the boronic acid is attacked by the hydroxyl group of the active site serine, forming a stable adduct. nih.gov The potential for (2-((Hexylamino)methyl)phenyl)boronic acid to act as an enzyme inhibitor would depend on its specific binding affinity and reactivity with the target enzyme's active site.

Interactions with Biological Systems and Biochemical Processes: Mechanistic Investigations

Boron-Nitrogen Intramolecular Interactions and their Role in Reactivity and Sensing Applications

The functionality of ortho-aminomethylphenylboronic acids, including (2-((Hexylamino)methyl)phenyl)boronic acid, is significantly influenced by the intramolecular interaction between the boron atom and the nitrogen atom of the aminomethyl group. nih.govacs.org This interaction has been a subject of considerable study, with debate centering on whether it exists as a dative N→B bond or a seven-membered intramolecular hydrogen bond (B-O-H⋯N). mdpi.com Computational studies suggest that in some systems, the hydrogen-bonded conformer is slightly lower in energy than the dative-bonded form, but both are significantly more stable than conformers with no interaction. mdpi.com

The primary role of this B-N interaction is to act as an electron-withdrawing group, which lowers the pKa of the boronic acid. nih.govacs.orgnih.gov This enhanced acidity facilitates the formation of stable boronate esters with diols, such as those found in carbohydrates, at neutral physiological pH. nih.govacs.orgnih.gov This property is fundamental to their application as sensors. When appended with a fluorophore, the binding of a diol to the boronic acid can trigger a "turn-on" fluorescence signal. nih.govnih.gov The mechanism for this signaling has been attributed to several phenomena, including Photoinduced Electron Transfer (PET) and effects related to vibrational-coupled excited-state relaxation. acs.orgnih.gov The weak and dynamic nature of the B-N bond is pivotal, playing a key role in the signaling event upon analyte binding.

Table 1: Characteristics of the Boron-Nitrogen Interaction in ortho-Aminomethylphenylboronic Acids

| Feature | Description | Consequence | Source(s) |

|---|---|---|---|

| Nature of Interaction | Can exist as a dative N→B bond or a B-O-H⋯N intramolecular hydrogen bond. | The specific conformation influences the compound's reactivity and stability. | mdpi.com |

| Electronic Effect | The aminomethyl group acts as an electron-withdrawing group. | Lowers the pKa of the boronic acid, enhancing its Lewis acidity. | nih.govacs.orgnih.gov |

| Role in Reactivity | Facilitates boronate ester formation with diols at neutral pH. | Enables high affinity and selectivity for carbohydrates and other vicinal diols. | nih.gov |

| Sensing Application | Modulates the photophysical properties of an appended fluorophore upon diol binding. | Allows for the development of "turn-on" fluorescent sensors for analytes like sugars. | nih.gov |

Mechanistic Studies of Boronic Acid Derivatives as Enzyme Inhibitors

Boronic acids are a versatile class of enzyme inhibitors, primarily acting as transition-state analogs that form reversible covalent bonds with key active site residues.

The proteasome is a multi-catalytic protease complex responsible for degrading most intracellular proteins, playing a critical role in cellular homeostasis. nih.govacs.org It contains three distinct catalytic activities within its 20S core particle, associated with the β1, β2, and β5 subunits. researchgate.netnih.gov Boronic acid derivatives, most notably the FDA-approved drug Bortezomib, function as potent proteasome inhibitors. nih.govresearchgate.net

The mechanism of inhibition involves the electrophilic boron atom of the boronic acid undergoing a nucleophilic attack from the N-terminal threonine hydroxyl group in the proteasome's active site. nih.gov This interaction forms a stable, yet reversible, tetrahedral boronate adduct. nih.gov This complex mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thereby blocking the protease's catalytic activity. nih.gov While many inhibitors preferentially target the chymotrypsin-like activity of the β5 subunit, recent research has focused on developing inhibitors with specificity for the β2 (trypsin-like) or β1 (caspase-like) sites. nih.govresearchgate.net

Boronic acid derivatives have been developed as antiviral agents that inhibit viral replication through several distinct mechanisms targeting essential viral enzymes or processes.

Inhibition of Viral Proteases: Many viruses, including HIV and flaviviruses (e.g., Zika, Dengue), rely on viral proteases to cleave large polyproteins into individual, functional proteins necessary for replication. Peptide-boronic acids have been designed as potent inhibitors of these proteases. nih.govresearchgate.net The boronic acid acts as a warhead that forms a covalent adduct with the catalytic serine residue in the protease active site, effectively blocking its function. acs.orgresearchgate.net In the case of HIV-1 protease, a boronic acid derivative of the drug darunavir (B192927) was shown to form an extensive hydrogen bond network within the active site, leading to sub-picomolar affinity. nih.govacs.org

Inhibition of Viral Polymerases: The replication of RNA viruses is dependent on an enzyme called RNA-dependent RNA polymerase (RdRp). A series of non-nucleoside boronic acid derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) RdRp, also known as non-structural protein 5B (NS5B). nih.gov The boronic acid moiety was found to be a critical pharmacophore for potency against both wild-type and drug-resistant HCV strains, demonstrating that these compounds can directly interfere with the machinery of viral genome replication. nih.gov

Inhibition of Viral Entry and Nuclear Import: Some boronic acid derivatives inhibit viral replication at earlier stages. Boronic acid-modified quindoline (B1213401) derivatives have demonstrated potent anti-influenza A virus (IAV) activity. nih.gov The proposed mechanism involves preventing the viral ribonucleoprotein (RNP) complex from entering the host cell's nucleus. nih.govnih.gov This step is essential for the replication of the influenza virus genome. These compounds were also found to inhibit viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov

Beta-lactamases (β-lactamases) are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov Boronic acids are effective inhibitors of both serine-β-lactamases (SBLs, Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B). nih.govnih.gov

The inhibitory mechanism against SBLs involves the boronic acid acting as a transition-state analog. nih.gov The boron atom is attacked by the nucleophilic active-site serine residue, forming a reversible covalent tetrahedral adduct. ebsco.com This mimics the high-energy intermediate of β-lactam hydrolysis and traps the enzyme in an inactive state. nih.gov Cyclic boronates, such as the clinically used vaborbactam, have been shown to be particularly potent inhibitors of Class A and C β-lactamases. ebsco.com The ability of some boronate structures to inhibit both SBLs and MBLs makes them promising candidates for broad-spectrum resistance inhibitors. nih.gov

Table 2: Mechanisms of Enzyme Inhibition by Boronic Acid Derivatives

| Enzyme Target | Mechanism of Inhibition | Key Interaction | Viral/Bacterial Target Example | Source(s) |

|---|---|---|---|---|

| Proteasome | Transition-state analog | Reversible covalent bond with active site Threonine. | N/A (Human) | nih.govresearchgate.net |

| Viral Protease | Transition-state analog | Covalent adduct with active site Serine. | HIV-1, Zika, Dengue Virus | acs.orgnih.govresearchgate.net |

| Viral Polymerase (RdRp) | Non-nucleoside inhibition | Binds to the enzyme, acting as a critical pharmacophore for potency. | Hepatitis C Virus (HCV) | nih.gov |

| Serine β-Lactamase | Transition-state analog | Reversible covalent bond with active site Serine. | Bacteria producing Class A, C, D β-lactamases | nih.govebsco.com |

Molecular-Level Interactions with Nucleic Acids and Proteins

The utility of boronic acids in biological systems stems from their ability to form reversible covalent bonds with specific functional groups present in biomolecules.

Interactions with Proteins: Boronic acids can interact with nucleophilic amino acid residues within protein active sites or on their surfaces. The most prominent interaction is with the hydroxyl group of serine, which is central to their mechanism as inhibitors of serine proteases and proteasomes. They can also interact with other residues capable of donating an electron pair, such as histidine and lysine. The formation of these reversible covalent bonds can lead to high-affinity binding and potent, targeted inhibition.

Interactions with Nucleic Acids: The primary interaction between boronic acids and nucleic acids (RNA and DNA) occurs with the cis-diol groups present on the ribose (in RNA) or deoxyribose (in DNA, at the 3' and 5' ends) sugar backbone. Boronic acids can form five-membered cyclic boronate esters with these 1,2-diols. This specific interaction has been exploited for various applications, including the development of sensors for nucleotides and the delivery of RNA molecules into cells.

Applications in Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net Boronic acid derivatives have emerged as valuable reagents in this field. Specifically, ortho-carbonylphenylboronic acids, which are structurally related to (2-((Hexylamino)methyl)phenyl)boronic acid, undergo rapid and chemoselective condensation reactions.

For instance, 2-formylphenylboronic acid reacts rapidly with an α-amino-hydrazide to form a stable boron-nitrogen heterocycle called a 2,3,1-benzodiazaborine. This reaction is exceptionally fast and can be performed at near-stoichiometric concentrations, making it ideal for bioconjugation, such as labeling antibodies with fluorophores. A key advantage of this chemistry is its mutual orthogonality to other popular bio-orthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) and the tetrazine ligation. This allows for the simultaneous, multi-component labeling of biomolecules, enabling the construction of more complex and functional bioconjugates.

Computational Chemistry and Theoretical Investigations of 2 Hexylamino Methyl Phenyl Boronic Acid

Quantum Mechanical Characterization of (2-((Hexylamino)methyl)phenyl)boronic Acid and Related Analogues

Quantum mechanical methods are essential for accurately describing the three-dimensional structure and vibrational properties of (2-((Hexylamino)methyl)phenyl)boronic acid. Using computational approaches such as Density Functional Theory (DFT), researchers can calculate key structural parameters including bond lengths, bond angles, and dihedral angles. These calculations have shown that phenylboronic acid is a planar molecule with C₂ᵥ symmetry. wikipedia.org The structural analysis of ortho-substituted phenylboronic acids reveals that they typically form dimers in the solid state through hydrogen bonding. rsc.org

A significant feature of ortho-aminomethylphenylboronic acids is the potential for an intramolecular dative bond between the nitrogen of the amino group and the boron atom. researchgate.net This B-N interaction can influence the molecule's conformation, switching between an "open" form and a "closed" form where the nitrogen lone pair coordinates to the boron's empty p-orbital. researchgate.netnih.gov This intramolecular coordination has been a subject of debate, with some studies suggesting it is a key factor in the molecule's function, while others propose it acts primarily as an electron-withdrawing group to lower the pKₐ of the boronic acid. nih.gov Computational studies on related systems help elucidate the nature and strength of this B-N interaction. nih.gov

Analysis of Electronic Structure and Reactivity Parameters of Boronic Acids

The electronic structure of a molecule is fundamental to its reactivity. For (2-((Hexylamino)methyl)phenyl)boronic acid, computational methods can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lodz.plresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govyoutube.com

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These parameters provide a theoretical framework for predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index (ω) can gauge the molecule's ability to accept electrons, a key aspect of boronic acids' function as Lewis acids. nih.gov The presence of both the electron-donating hexylamino group and the boronic acid on the phenyl ring creates a nuanced electronic profile that can be precisely modeled. lodz.plresearchgate.net

Table 1: Calculated Global Reactivity Descriptors (Note: The following values are illustrative for a generic substituted phenylboronic acid and would require specific DFT calculations for (2-((Hexylamino)methyl)phenyl)boronic acid.)

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| Ionization Potential | I | -EHOMO | ~7-9 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | ~0.5-2 | Energy released when an electron is added. |

| Chemical Potential | μ | -(I+A)/2 | ~(-4 to -5) | "Escaping tendency" of an electron. |

| Chemical Hardness | η | (I-A)/2 | ~3-4 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | μ²/2η | ~1.5-3 | Propensity to accept electrons. |

Computational Modeling of Boronic Acid-Ligand Binding Interactions

Computational modeling is a powerful tool for investigating the interactions between boronic acids and various ligands, such as the diol groups found in saccharides. nih.govnih.govcloudflare.net

Molecular docking simulations are widely used to predict how a ligand like (2-((Hexylamino)methyl)phenyl)boronic acid binds to a receptor, such as an enzyme active site or a saccharide. frontiersin.orghilarispublisher.com These simulations explore possible binding poses and score them based on estimated binding affinity, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces. frontiersin.orgnih.govresearchgate.net Boronic acids are known to form covalent bonds with certain targets, such as the serine residues in β-lactamases, a process that can be modeled using specialized covalent docking protocols and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. frontiersin.orgnih.govresearchgate.netacs.org These advanced methods provide a more accurate description of the bond-forming process. mdpi.com The predicted binding affinity, or free energy of binding, helps in the rational design of more potent and selective boronic acid-based compounds. hilarispublisher.comnih.gov

The three-dimensional shape (conformation) of (2-((Hexylamino)methyl)phenyl)boronic acid is critical for its binding activity. nih.gov The flexibility of the hexylamino side chain and the rotation around the C-B bond mean the molecule can adopt multiple conformations. mdpi.comresearchgate.net Computational conformational analysis can identify the most stable, low-energy structures that are likely to be biologically relevant. The ortho positioning of the aminomethyl and boronic acid groups is particularly important, as it facilitates the intramolecular B-N interaction, which can pre-organize the molecule for optimal binding to a target. rsc.orgresearchgate.netnih.gov This stereochemical arrangement can lead to significantly different binding properties compared to meta or para isomers. nih.gov

pKa Determination and Acidity Studies through Computational Methods

The acidity of a boronic acid, quantified by its pKₐ value, is a fundamental property that governs its behavior in aqueous solutions and its ability to bind to diols. rsc.org Computational methods have become increasingly reliable for predicting the pKₐ of molecules. mrupp.infooptibrium.com These approaches typically involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a combination of quantum mechanics and a polarizable continuum model (PCM) for the solvent. mdpi.comresearchgate.net For arylboronic acids, it is crucial to consider the multiple conformations of both the acid and its conjugate base to achieve accurate pKₐ predictions. mdpi.comresearchgate.net The ortho-aminomethyl group in the target molecule is expected to lower the pKₐ of the boronic acid by acting as an electron-withdrawing group, which enhances its Lewis acidity and facilitates diol binding at physiological pH. nih.gov

Simulation of Reaction Mechanisms in Catalysis and Sensing Systems

Computational simulations are invaluable for elucidating the step-by-step mechanisms of reactions involving boronic acids. nih.gov In saccharide sensing, for example, the key reaction is the formation of a cyclic boronate ester between the boronic acid and the diol groups of the sugar. rsc.orgacs.orgmdpi.com Quantum mechanical calculations can map the entire reaction pathway, identifying transition states and calculating activation energy barriers. mdpi.com

These simulations can clarify the role of the ortho-aminomethyl group, showing how it might stabilize intermediates or transition states through the intramolecular B-N interaction. nih.govnih.gov This mechanistic understanding is crucial for designing more effective catalysts and sensors. ualberta.caacs.orgmdpi.com By simulating how structural modifications affect the reaction profile, researchers can rationally engineer next-generation boronic acid-based systems with improved performance and selectivity. nih.gov

Integration of 2 Hexylamino Methyl Phenyl Boronic Acid into Advanced Materials and Biomaterials

Boronic Acid-Containing Polymers and Hydrogels for Responsive Materials

The incorporation of boronic acid groups into polymer backbones allows for the development of "smart" materials that can respond to specific environmental cues. nih.gov These materials, often in the form of hydrogels, can undergo changes in their physical or chemical properties, such as swelling, shrinking, or degradation, in response to external stimuli. rsc.org (2-((Hexylamino)methyl)phenyl)boronic acid is a candidate for such systems, where its specific structure can be leveraged to fine-tune the material's responsiveness.

The design of stimuli-responsive materials hinges on the dynamic nature of the boronic acid group. nih.gov This functionality allows for reversible interactions that can be triggered by changes in the surrounding environment.

pH-Responsiveness: Phenylboronic acids (PBAs) are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov This equilibrium is pH-dependent. At acidic pH, the neutral form dominates, while at basic pH, the anionic form is favored. nih.gov This transition alters the hydrophilicity, charge, and binding affinity of the boronic acid group. nih.govnih.gov By incorporating (2-((Hexylamino)methyl)phenyl)boronic acid into a hydrogel, the material can be designed to swell or shrink as the pH changes, due to alterations in electrostatic repulsion and water affinity. nih.govnih.gov The intramolecular coordination between the ortho-aminomethyl group and the boron atom in this specific compound can lower the pKa of the boronic acid, making the pH-responsive transition more pronounced under physiological conditions. nih.gov

| Stimulus | Mechanism of Action | Material Response | Potential Application |

| pH | Shift in equilibrium between neutral (trigonal) and anionic (tetrahedral) boronate state. nih.govnih.gov | Swelling/Deswelling, Change in charge density, Dissociation of pH-sensitive bonds. nih.gov | pH-triggered drug release, Biosensors. nih.gov |

| Glucose | Competitive binding of glucose to boronic acid moieties, displacing diol crosslinks. nih.govresearchgate.net | Swelling, Dissolution, Release of encapsulated molecules. nih.govmdpi.com | Self-regulated insulin (B600854) delivery systems, Glucose sensors. rsc.orgmdpi.com |

The behavior of materials containing ortho-aminomethylphenylboronic acid derivatives is not solely governed by monomeric binding events but also by aggregation and disaggregation phenomena. For fluorescent sensors based on this scaffold, fluorescence modulation is often linked to a change in the aggregation state of the molecules. nih.gov

In aqueous environments, these molecules can form ground-state aggregates, which may exhibit quenched fluorescence. nih.gov The introduction of a saccharide like fructose (B13574) can induce the disaggregation of these assemblies. nih.gov This disaggregation, rather than the binding event itself, can be the primary cause of a "turn-on" fluorescence signal. nih.gov This mechanism is distinct from photoinduced electron transfer (PET) quenching that is often cited for such sensors. nih.gov Evidence suggests that even analogues lacking the boronic acid group can show a similar response to fructose, supporting the disaggregation model. nih.gov The hexyl group on (2-((Hexylamino)methyl)phenyl)boronic acid would likely enhance such aggregation behavior in aqueous media due to increased hydrophobicity, potentially making this disaggregation mechanism a key feature in materials derived from it.

Surface Modification and Immobilization Strategies for Boronic Acid Functionality

Immobilizing boronic acid functionalities onto surfaces is a powerful strategy for creating interfaces with specific molecular recognition capabilities. researchgate.netresearchgate.net These modified surfaces can be used to selectively capture glycoproteins, cells, or other diol-containing targets. nih.govnih.gov (2-((Hexylamino)methyl)phenyl)boronic acid is well-suited for such applications, as its amine group provides a convenient handle for covalent attachment to a variety of substrates.

Common immobilization strategies include:

Grafting to Polymer Brushes: Boronic acid-containing polymers can be grafted from a surface to form a dense layer of polymer brushes. This approach was used to create pH and glucose dual-responsive surfaces capable of reversibly capturing and releasing cancer cells. nih.gov

Self-Assembled Monolayers (SAMs): Molecules containing a boronic acid headgroup and a surface-active tail (e.g., a thiol for gold surfaces) can form ordered SAMs. These provide a well-defined presentation of the boronic acid for sensing applications. nih.gov

Coating with Functionalized Polymers: A substrate can be coated with a polymer, such as polyethylenimine, which is subsequently functionalized with boronic acid groups. This method has been used to modify glass surfaces for the detection of glycated hemoglobin. researchgate.net

Modification of Magnetic Nanoparticles: Boronic acids can be attached to the surface of magnetic nanoparticles, creating tools for the selective separation and purification of antibodies or other glycoproteins from complex mixtures. nih.gov

The choice of strategy depends on the desired application, the nature of the substrate, and the required density of boronic acid groups. The secondary amine in (2-((Hexylamino)methyl)phenyl)boronic acid allows for its incorporation using standard bioconjugation techniques, such as reductive amination or amide bond formation after N-acylation.

Applications in Bioimaging and Advanced Analytical Chemistry Tools

The ability of boronic acids to interact with diols makes them valuable components in tools for bioimaging and analytical chemistry. myskinrecipes.com (2-((Hexylamino)methyl)phenyl)boronic acid can be integrated into probes and sensors for detecting and imaging biologically relevant molecules. myskinrecipes.comnih.gov

Fluorescent Probes: As discussed, the disaggregation of ortho-aminomethylphenylboronic acid derivatives upon saccharide binding can lead to a significant increase in fluorescence, forming the basis of a turn-on sensor. nih.gov This principle can be applied to the quantitative detection of sugars in biological fluids.

Targeted Cancer Cell Imaging: Many cancer cells overexpress sialic acids on their surface glycoproteins. nih.govresearchgate.net Phenylboronic acid has a high affinity for sialic acid and can form reversible boronate esters. nih.gov By attaching a fluorescent dye or an imaging agent to a molecule like (2-((Hexylamino)methyl)phenyl)boronic acid, or by incorporating it into a nanoparticle, one can create a probe that selectively targets and images cancer cells. nih.govresearchgate.net

Affinity Chromatography: Immobilized boronic acids are used as the stationary phase in affinity chromatography to capture, separate, and purify glycoproteins, including antibodies. nih.govnih.gov

Liquid Crystal-Based Sensors: Surfaces modified with boronic acids can be used to construct liquid crystal-based sensors. The specific binding of a target analyte, such as glycated hemoglobin, to the surface disrupts the orientation of the liquid crystals, causing an observable optical transition. researchgate.net

| Analytical Application | Role of Boronic Acid | Target Analyte(s) |

| Fluorescence Sensing | Acts as a recognition element that undergoes a conformational or aggregation change upon binding, modulating fluorescence. nih.gov | Monosaccharides (e.g., glucose, fructose). nih.gov |

| Targeted Bioimaging | Binds to overexpressed sialic acid on cancer cell surfaces, localizing an attached imaging agent. nih.govresearchgate.net | Sialic acid-rich glycoproteins on cancer cells. nih.gov |

| Affinity Separation | Serves as a stationary phase ligand to selectively capture diol-containing molecules. nih.govnih.gov | Glycoproteins, antibodies, enzymes. nih.gov |

| Enzyme Biosensors | Used to immobilize glycosylated enzymes onto an electrode or other transducer surface. nih.gov | Substrates of the immobilized enzyme. nih.gov |

Self-Assembled Systems and Nanostructures Incorporating Boronic Acids

Self-assembly is a process where molecules spontaneously organize into ordered structures. Boronic acids are versatile building blocks for creating self-assembled systems due to their ability to form dynamic, reversible bonds. researchgate.netmsu.edu The amphiphilic character of (2-((Hexylamino)methyl)phenyl)boronic acid—possessing a hydrophobic hexyl-phenyl tail and a hydrophilic boronic acid/amine head—makes it an excellent candidate for forming nanostructures in aqueous solution.

Micelles and Vesicles: Amphiphilic boronic acids can self-assemble into micelles or vesicles. These nanostructures can be designed to be responsive; for example, a change in pH could alter the ionization state of the boronic acid headgroups, leading to the disassembly of the structure and the release of an encapsulated drug. nih.gov

Self-Assembled Monolayers: At an air-water interface or on a solid substrate, boronic acid derivatives can form monolayers where the molecules are oriented in a specific fashion, creating a functional surface for sensing. nih.govresearchgate.net

Supramolecular Polymers: Boronic acids can participate in the formation of supramolecular polymers through reversible boronate ester linkages with multi-diol compounds. msu.edu These materials can exhibit interesting properties like self-healing and stimuli-responsiveness. The equilibrium between the monomeric units and the polymer can be shifted by external triggers like pH or the presence of a competitive diol. msu.edu

Boroxine (B1236090) Formation: In non-aqueous conditions or at high concentrations, three boronic acid molecules can undergo dehydration to form a stable, six-membered ring called a boroxine. researchgate.net This reversible self-condensation can be used as a driving force for the self-assembly of more complex architectures. researchgate.net

The incorporation of (2-((Hexylamino)methyl)phenyl)boronic acid into these systems allows for the creation of dynamic nanostructures that can adapt to their environment and perform specific functions, from targeted drug delivery to advanced sensing.

Future Directions and Emerging Research Avenues for 2 Hexylamino Methyl Phenyl Boronic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional syntheses of arylboronic acids often rely on organometallic reagents like Grignard or organolithium compounds, future research is pivoting towards more efficient and sustainable methodologies. nih.govboronmolecular.com The development of novel synthetic routes for (2-((Hexylamino)methyl)phenyl)boronic acid is expected to focus on catalytic methods that align with the principles of green chemistry.

Key research avenues include:

Palladium-Catalyzed Borylation: Advanced palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, which couples aryl halides with diboronic esters, offer a more functional group-tolerant approach. molecularcloud.org Future work will likely focus on developing catalysts that can efficiently borylate precursors to (2-((Hexylamino)methyl)phenyl)boronic acid under milder conditions and with lower catalyst loadings.

Direct C-H Borylation: A significant leap in efficiency would be the direct borylation of C-H bonds. This atom-economical approach would eliminate the need for pre-functionalized starting materials like aryl halides, reducing waste and simplifying synthetic pathways. nih.gov Research will target the development of selective catalysts that can functionalize the specific C-H bond on the phenyl ring without affecting the reactive N-H or B-OH bonds.

Flow Chemistry: The transition from batch to continuous flow synthesis represents another frontier. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability, contributing to a more sustainable manufacturing process for complex boronic acids.

Rational Design of Next-Generation Sensors with Improved Sensitivity and Specificity

The ability of boronic acids to reversibly bind with cis-diols makes them ideal candidates for molecular sensors, particularly for carbohydrates. nih.govmdpi.com The ortho-aminomethyl group in (2-((Hexylamino)methyl)phenyl)boronic acid is particularly advantageous as it can form an intramolecular dative B-N bond, lowering the pKa of the boronic acid and enabling strong diol binding at physiological pH. nih.govresearchgate.net Future research will leverage this inherent advantage to design highly sophisticated sensors.

Emerging trends in this area include:

Enhanced Selectivity: A major challenge is distinguishing between structurally similar saccharides, such as glucose and fructose (B13574). rsc.org Future designs may incorporate a second boronic acid moiety to create "diboronic acid" receptors with a specific spatial arrangement, forming highly stable 2:1 complexes with glucose for improved selectivity. nih.gov The hexyl group could also be exploited to create specific hydrophobic interactions within a receptor pocket, further enhancing selectivity.

Fluorescent "Turn-On" Probes: Many existing fluorescent boronic acid sensors operate on a "turn-off" mechanism or require complex transduction systems like photoinduced electron transfer (PET). nih.gov A key goal is the development of sensors that exhibit a "turn-on" fluorescence response upon binding to an analyte. This can be achieved by designing systems where saccharide binding restricts molecular vibrations, reducing non-radiative decay and leading to a significant increase in fluorescence intensity—a "loose-bolt effect". nih.govresearchgate.net